molecular formula C15H14F3N3O2S B2601776 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 899948-40-4

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2601776
CAS No.: 899948-40-4
M. Wt: 357.35
InChI Key: SKSHTPQAIUHYKE-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, boiling point, melting point, and solubility. The molecular weight of a similar compound, [(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid, is 214.24 .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

A study focused on the synthesis of analogues including a compound similar to 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, highlighting its potential as a dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitor. The compound exhibited significant antitumor activity by demonstrating excellent inhibition of human TS and DHFR, leading to nanomolar GI50 values against tumor cells in culture. Its 6-ethyl substitution notably increased both potency and spectrum of tumor inhibition in vitro compared to its 6-methyl analogue (Gangjee et al., 2009).

Anticonvulsant Activity

Another research avenue explored the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, aimed at identifying potential anticonvulsants. The study involved the assessment of these compounds' interactions with anticonvulsant biotargets and their in vivo efficacy through pentylenetetrazole-induced seizures in rats. The findings indicated moderate anticonvulsant activity for these derivatives, with a specific focus on a compound bearing a 4-bromophenyl substituent. This derivative significantly extended the latency period, reduced the duration of seizures, and decreased lethality among the laboratory animals, presenting a promising avenue for further development in anticonvulsant therapy (Severina et al., 2020).

Antibacterial and Antifungal Properties

Research on thienopyrimidine linked rhodanine derivatives introduced a new series of compounds with remarkable in vitro antimicrobial activity. These derivatives demonstrated potent antibacterial potency against strains such as E. coli and B. subtilis and displayed significant antifungal potency against fungi like A. flavus and C. albicans. The study highlights the potential of these synthesized compounds in addressing resistant microbial strains, showcasing the versatility of thienopyrimidine derivatives in developing new antimicrobial agents (Kerru et al., 2019).

Antioxidant Activity

Further studies have delved into the antioxidant potential of certain thienopyrimidine compounds. A series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides were synthesized and evaluated for their antioxidant capacity. Compounds within this series exhibited significant activity, indicating the potential use of these derivatives in combating oxidative stress-related disorders. The promising results from these compounds underscore the broad spectrum of biological activities that thienopyrimidine derivatives can offer, including their role as effective antioxidants (Dhakhda et al., 2021).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with its target in biological systems. This compound might have diverse applications, including drug development and enzymatic studies.

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c1-2-10-7-12(22)21-14(20-10)24-8-13(23)19-11-5-3-4-9(6-11)15(16,17)18/h3-7H,2,8H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSHTPQAIUHYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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